2-Amino-2-(4-methoxyphenyl)acetonitrile
Description
2-Amino-2-(4-methoxyphenyl)acetonitrile (CAS 42456-26-8) is a nitrile-containing compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.2 g/mol. It features a methoxy group (-OCH₃) at the para position of the phenyl ring and an amino (-NH₂) group adjacent to the nitrile (-CN) functionality. This compound is commercially available with a purity of ≥95% and is primarily utilized as a pharmaceutical intermediate . Its structural versatility makes it a valuable precursor in organic synthesis, particularly for constructing heterocycles or bioactive molecules.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-amino-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,11H2,1H3 |
InChI Key |
SKNIWUSHIRPONJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile typically involves the reaction of p-methoxybenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-2-(4-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of pharmaceutical drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects : Replacing the methoxy group (-OCH₃) with chloro (-Cl) in 56464-72-3 increases electrophilicity, altering reactivity in nucleophilic substitutions .
- Heterocyclic Integration : The pyridazine-containing derivative (compound 38, ) highlights the role of heterocycles in expanding biological activity, though with reduced synthesis efficiency (50% yield vs. 68% for related methoxyphenyl syntheses ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
